

Application Notes and Protocols for Single Crystal Growth of Urea Oxalate

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Compound of Interest		
Compound Name:	Urea oxalate	
Cat. No.:	B145975	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urea oxalate crystals are of significant interest in materials science and pharmaceutical research due to their potential applications in non-linear optics and as a model system for studying co-crystallization, a critical technique in drug development for modifying the physicochemical properties of active pharmaceutical ingredients (APIs). This document provides a detailed protocol for the growth of high-quality single crystals of **urea oxalate**, specifically the 2:1 adduct (bis-urea oxalic acid), using the slow evaporation solution growth technique.

Data Presentation

The following table summarizes key quantitative data for **urea oxalate** single crystals grown by the slow evaporation method, as reported in the literature.



Parameter	Value	Reference
Crystal System	Monoclinic	[1][2]
Space Group	P21/c	[1][2][3]
Lattice Parameters	a = 5.058 - 5.13 Å	[2][3]
b = 12.400 - 12.48 Å	[2][3]	
c = 6.964 - 7.07 Å	[2][3]	_
β = 98.13°	[2][3]	_
Crystal Size (Typical)	14 mm × 17 mm × 7 mm	[4]
Growth Period	~30 days	[4]
UV Cut-off Wavelength	~240 - 270 nm	[1][2]
Thermal Stability	Stable up to 180 °C	[1]

Experimental Protocols

Objective: To grow single crystals of bis-urea oxalic acid by the slow evaporation technique.

Materials:

- Urea (Analytical Reagent Grade)
- Oxalic Acid (Analytical Reagent Grade)
- Triple Distilled Water
- Beakers (100 ml, 250 ml)
- Magnetic Stirrer with Stir Bar
- Whatman Filter Paper (or equivalent)
- Crystallization Dish or Beaker with a perforated cover (e.g., paraffin film with pinholes)



- Spatula
- Weighing Balance

Procedure:

- Preparation of the Supersaturated Solution:
 - Weigh urea and oxalic acid in a 2:1 molar ratio.[1] For example, weigh 12.012 g of urea (2 moles * 60.06 g/mol) and 9.003 g of oxalic acid dihydrate (1 mole * 90.03 g/mol).
 - Transfer the weighed reactants to a clean 250 ml beaker.
 - Add a sufficient volume of triple distilled water (e.g., 100 ml) to the beaker.
 - Place the beaker on a magnetic stirrer and stir the solution continuously at room temperature until the solutes are completely dissolved.[1] This may take several hours.
 Gentle heating can be applied to facilitate dissolution, but the solution should be allowed to return to room temperature before proceeding.

Filtration:

- Once the solutes are fully dissolved, filter the solution using Whatman filter paper to remove any insoluble impurities.[5]
- Crystallization:
 - Transfer the filtered solution into a clean crystallization dish or beaker.
 - Cover the top of the container with a perforated lid or paraffin film with a few pinholes. This
 allows for slow and controlled evaporation of the solvent.[5][6]
 - Place the crystallization setup in a vibration-free and dust-free environment at a constant room temperature.[5]
- Crystal Growth and Harvesting:
 - Allow the solvent to evaporate slowly over a period of several days to weeks.[4]



- Monitor the solution periodically for the formation of seed crystals.
- Once well-formed, transparent single crystals of a suitable size are observed, carefully harvest them from the solution using forceps.
- Gently dry the harvested crystals with a lint-free tissue.

Characterization: The grown crystals can be subjected to various characterization techniques to confirm their identity and quality:

- Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure, lattice parameters, and space group.[2][3]
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the crystal and confirm the formation of the co-crystal.[1]
- UV-Vis Spectroscopy: To determine the optical transmittance window and the UV cut-off wavelength.[1][2]
- Thermal Analysis (TGA/DTA): To evaluate the thermal stability of the grown crystals.[1]

Mandatory Visualization

Caption: Workflow for the synthesis of **urea oxalate** single crystals.

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